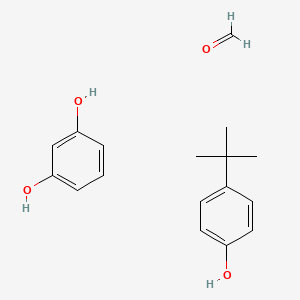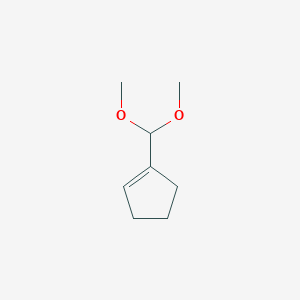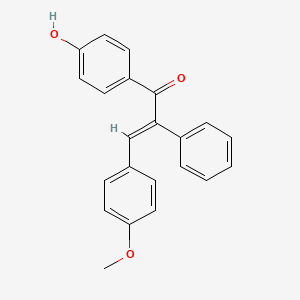
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The introduction of the chloro group can be achieved through chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The propanoyloxy group can be introduced via esterification, where propanoic acid reacts with the hydroxyl group on the benzene ring in the presence of an acid catalyst. Finally, the carboximidoyl chloride group can be introduced through a reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl₂) and iron(III) chloride (FeCl₃) as a catalyst.
Esterification: Propanoic acid and an acid catalyst such as sulfuric acid (H₂SO₄).
Hydrolysis: Water (H₂O) and a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with nucleophiles and electrophiles. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the ester and carboximidoyl chloride groups can participate in hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chloro group.
Benzoyl Chloride: Contains a benzene ring with a carbonyl chloride group.
Propanoyl Chloride: A compound with a propanoyl group attached to a chloride.
Uniqueness
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
61101-51-7 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
[[chloro-(2-chlorophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-9(14)15-13-10(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Clave InChI |
YRWUTBIJQCXQIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)









-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)


